molecular formula C12H8N2OS B1306503 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde CAS No. 383135-58-8

1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1306503
CAS No.: 383135-58-8
M. Wt: 228.27 g/mol
InChI Key: JCPITNDUNCSNNZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a sophisticated arrangement of two distinct heterocyclic systems connected through a nitrogen-carbon bond. The compound's systematic International Union of Pure and Applied Chemistry name, 1-(1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde, precisely describes the connectivity pattern where the pyrrole nitrogen atom at position 1 is directly bonded to the carbon atom at position 2 of the benzothiazole ring system.

The three-dimensional structure exhibits specific geometric parameters that have been characterized through both experimental and computational methods. The benzothiazole moiety maintains its characteristic planar configuration, with the fused benzene and thiazole rings sharing a common edge. The sulfur atom in the thiazole ring occupies a position that creates an optimal electronic environment for the nitrogen atom at position 3 of the benzothiazole system. This arrangement facilitates the formation of the crucial nitrogen-carbon bond that links the benzothiazole to the pyrrole ring.

Crystallographic analysis of related benzothiazole-pyrrole systems has provided valuable insights into the preferred conformations of such hybrid molecules. Research has demonstrated that the dihedral angle between the benzothiazole and pyrrole planes significantly influences the overall molecular stability and electronic properties. In the case of this compound, the presence of the aldehyde functional group at position 2 of the pyrrole ring introduces additional structural complexity through potential intramolecular interactions.

The aldehyde functionality introduces a planar carbonyl group that can adopt different orientations relative to the pyrrole ring plane. This rotational freedom around the carbon-carbon bond connecting the aldehyde to the pyrrole creates opportunities for conformational isomerism, as observed in similar pyrrole-carbaldehyde systems. The carbonyl oxygen atom can potentially interact with hydrogen atoms on adjacent rings, influencing the overall molecular geometry and stability.

Physical property measurements have revealed important characteristics of the compound's solid-state structure. The density of 1.4 ± 0.1 grams per cubic centimeter indicates a relatively compact molecular packing in the crystalline state. The boiling point of 431.8 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure suggests strong intermolecular interactions in the liquid phase, likely arising from dipole-dipole interactions involving the polar aldehyde group and the electronegative nitrogen and sulfur atoms.

Property Value Units
Molecular Weight 228.27 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 431.8 ± 37.0 °C at 760 mmHg
Flash Point 214.9 ± 26.5 °C
Index of Refraction 1.716 -
LogP 3.56 -

Conformational Isomerism and Tautomeric Forms

The conformational landscape of this compound is dominated by rotational isomerism around the aldehyde functionality, which has been extensively studied in related pyrrole-carbaldehyde systems. Research on pyrrolo[2,1-b]thiazole-5-carbaldehydes has established that the aldehyde group can exist in two distinct rotational conformations: the oxygen-nitrogen syn orientation and the oxygen-nitrogen anti orientation. These conformational states arise from restricted rotation around the bond connecting the aldehyde carbon to the pyrrole ring, creating a dynamic equilibrium that can be characterized through nuclear magnetic resonance spectroscopy.

Spectrometric examination of similar pyrrolothiazole-carbaldehyde derivatives has revealed that the proportions of syn and anti rotational isomers present in solution depend significantly on temperature, solvent polarity, and molecular substitution patterns. The barrier to rotation of the aldehyde group relative to the pyrrole ring represents a critical parameter that influences the compound's chemical reactivity and physical properties. In related systems, this rotational barrier has been measured and found to be substantial enough to allow for the observation of distinct nuclear magnetic resonance signals corresponding to each conformational state at ambient temperatures.

The benzothiazole portion of the molecule contributes additional complexity to the conformational analysis through its potential for nitrogen tautomerism. Research on benzothiazole derivatives has demonstrated that the nitrogen atom in the thiazole ring can exhibit pyridine-like or pyrrole-like character depending on the electronic environment and molecular substitution patterns. Carbon-13 nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing these tautomeric states, with specific chemical shift ranges corresponding to different nitrogen electronic environments.

Studies of benzimidazole and benzothiazole systems have established reference chemical shift values that enable quantitative determination of tautomeric ratios. For benzothiazole derivatives, the carbon atom at position 4 typically exhibits a chemical shift around 120.0 parts per million when the nitrogen displays pyridine-like character, while a chemical shift near 110.0 parts per million indicates pyrrole-like nitrogen character. These reference values provide a framework for analyzing the electronic state of the benzothiazole moiety in this compound.

The pyrrole ring itself can potentially undergo tautomeric shifts, although these are generally less significant than those observed in the benzothiazole system. The presence of the aldehyde substituent at position 2 creates an electron-withdrawing environment that stabilizes the pyrrole nitrogen in its neutral state, reducing the likelihood of significant tautomeric equilibria within the pyrrole ring system.

Computational studies using density functional theory methods have provided additional insights into the conformational preferences of benzothiazole-pyrrole hybrid molecules. These calculations have revealed that the dihedral angle between the two heterocyclic systems plays a crucial role in determining the overall molecular stability. Nearly coplanar conformations, characterized by dihedral angles close to zero degrees, enhance the delocalization of π-electrons between the benzothiazole and pyrrole systems, leading to increased molecular stability and altered electronic properties.

Comparative Structural Analysis with Benzothiazole-Pyrrole Hybrid Analogs

The structural characteristics of this compound can be better understood through comparison with related benzothiazole-pyrrole hybrid compounds that have been extensively studied in the literature. Pyrrolo[2,1-b]benzothiazole derivatives represent the most directly comparable class of compounds, where the benzothiazole and pyrrole systems are fused into a single polycyclic framework rather than connected through a single bond as in the target compound.

Research on pyrrolo[2,1-b]benzothiazole synthesis has revealed several important structural features that distinguish fused systems from bridged analogs like this compound. In fused systems, the benzothiazole and pyrrole rings share two carbon atoms, creating a rigid polycyclic structure with limited conformational flexibility. This rigidity contrasts sharply with the conformational freedom available to this compound, where rotation around the nitrogen-carbon bridge allows for multiple stable conformations.

Crystallographic studies of pyrrolo[2,1-b]benzothiazole derivatives have provided detailed bond length and angle measurements that serve as reference points for understanding the electronic structure of related compounds. The nitrogen-carbon bond lengths within the fused ring system typically range from 1.35 to 1.40 angstroms, indicating partial double-bond character arising from π-electron delocalization across the polycyclic framework. In contrast, the nitrogen-carbon bridge in this compound likely exhibits more single-bond character due to the non-fused nature of the connection.

Comparative analysis with other benzothiazole-pyrrole hybrids has revealed the significant influence of substitution patterns on molecular geometry and electronic properties. Studies of 3-aroylpyrrolo[2,1-c]benzothiazine-1,2,4-triones have demonstrated that the presence of electron-withdrawing groups, such as aroyl substituents, can dramatically alter the reactivity and structural preferences of benzothiazole-pyrrole systems. The aldehyde group in this compound serves a similar electron-withdrawing function, potentially influencing the electronic distribution throughout the molecular framework.

Theoretical studies comparing various benzothiazole-pyrrole configurations have highlighted the importance of π-electron conjugation pathways in determining molecular stability and reactivity. In fully conjugated systems, electron delocalization can extend across both heterocyclic rings, creating extended π-systems with unique electronic properties. The degree of conjugation in this compound depends critically on the dihedral angle between the benzothiazole and pyrrole planes, with more planar conformations facilitating greater π-electron delocalization.

Experimental investigations of benzothiazole-pyrrole hybrids have also revealed important insights into the influence of heteroatom positioning on molecular properties. Compounds where the sulfur and nitrogen atoms are arranged in different relative positions exhibit distinct electronic characteristics and reactivity patterns. The specific arrangement in this compound, with the thiazole sulfur separated from the pyrrole nitrogen by the benzene ring, creates a unique electronic environment that distinguishes it from other structural isomers.

Compound Type Ring System Dihedral Angle π-Conjugation Conformational Flexibility
This compound Bridged Variable Moderate High
Pyrrolo[2,1-b]benzothiazole Fused Fixed (~0°) Extended Low
Benzothiazole-thiophene hybrids Bridged 4-8° Moderate Moderate
Benzothiazole-pyridine derivatives Bridged Variable Limited High

The comparative analysis reveals that this compound occupies a unique position within the family of benzothiazole-containing heterocycles. Its bridged structure provides conformational flexibility not available in fused ring systems, while the specific positioning of heteroatoms creates distinct electronic characteristics compared to other bridged analogs. The presence of the aldehyde functionality introduces additional structural complexity through rotational isomerism, making this compound a particularly interesting subject for detailed conformational and electronic structure studies.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-8-9-4-3-7-14(9)12-13-10-5-1-2-6-11(10)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPITNDUNCSNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common and classical approach to synthesize 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde is through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. This method leverages the nucleophilicity of the amino and thiol groups in 2-aminobenzenethiol to form the benzothiazole ring, followed by pyrrole ring formation and introduction of the aldehyde group.

  • Typical Reaction Conditions:
    • Solvent: Ethanol or other polar solvents
    • Catalyst: Acidic medium (e.g., piperidine or other amine catalysts)
    • Temperature: Reflux or moderate heating
  • Mechanism:
    • Initial formation of benzothiazole ring via intramolecular cyclization
    • Subsequent condensation with pyrrole-2-carbaldehyde or related intermediates to yield the target compound

This method is widely used due to its straightforwardness and relatively high yields.

Thermal Decarbonylation and Cyclodimerization Approaches

Recent advances have introduced innovative thermal methods involving acyl(1,3-benzothiazol-2-yl)ketenes generated in situ from precursors such as 3-aroylpyrrolo[2,1-c]benzothiazine-1,2,4-triones (APBTTs). These ketenes undergo [4+2]-cyclodimerization reactions leading to angularly fused heterocycles, which can be transformed into this compound derivatives or related compounds.

  • Key Steps:

    • Thermal treatment of APBTTs at ~220 °C for a few minutes
    • Generation of acyl(1,3-benzothiazol-2-yl)ketenes via double decarbonylation
    • [4+2]-Cyclodimerization followed by 1,3-acylotropic shifts to form fused heterocycles
    • Isolation and purification by recrystallization from toluene
  • Experimental Procedure Example:

Step Description
1 Place APBTT precursor (0.3 mmol) in an oven-dried test tube
2 Heat at 220 °C on a metal bath for 3 minutes
3 Cool to room temperature and wash with toluene (5 mL)
4 Filter precipitate and recrystallize from toluene

This method is notable for its pot, atom, and step economy, providing a novel synthetic route to benzothiazole-pyrrole derivatives with potential pharmaceutical applications.

Chemical Reaction Analysis Relevant to Preparation

  • Oxidation: The aldehyde group in this compound can be oxidized to carboxylic acids using oxidants like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction of the aldehyde to alcohols is achievable with sodium borohydride or lithium aluminum hydride.
  • Substitution: The aldehyde carbonyl is reactive towards nucleophilic substitution, enabling further functionalization with Grignard reagents or organolithium compounds.

These reactions are important for modifying the compound post-synthesis or for preparing intermediates during the synthetic process.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Condensation of 2-aminobenzenethiol with aldehydes 2-aminobenzenethiol, aldehydes, acidic catalyst, ethanol, reflux Simple, high yield, well-established Requires careful control of conditions to avoid side products
Thermal decarbonylation of APBTTs APBTTs, heat (220 °C), toluene recrystallization Pot, atom, step economic; novel approach; suitable for complex derivatives High temperature required; precursor synthesis needed
Knoevenagel condensation (related derivatives) Thiazolidine-2,4-dione, aromatic aldehydes, piperidine, ethanol Versatile for benzothiazole derivatives Not directly applied to target compound

Research Findings and Mechanistic Insights

  • Computational DFT studies have elucidated the reaction pathways for thermal transformations of APBTTs, revealing that the formation of this compound derivatives proceeds via an unprecedented cascade of two thermal decarbonylations followed by cyclodimerization and acylotropic shifts.
  • Experimental thermal analysis and HPLC-UV studies confirm the intermediates and reaction sequence, supporting the proposed mechanism.
  • The synthetic routes developed provide access to pharmaceutically relevant heterocycles with potential antiviral and antibacterial activities, underscoring the importance of these preparation methods in medicinal chemistry.

Chemical Reactions Analysis

1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde has demonstrated promising antibacterial properties. Research indicates that derivatives of pyrrole compounds, including those containing benzothiazole moieties, are effective inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. For instance, studies have shown that certain pyrrole derivatives exhibit low nanomolar inhibition against Escherichia coli DNA gyrase, highlighting their potential as antibacterial agents against gram-positive and gram-negative bacteria .

Antitubercular Properties
The compound has also been investigated for its antitubercular activity. Benzothiazole derivatives have shown efficacy in inhibiting the growth of Mycobacterium tuberculosis. Recent synthetic developments in benzothiazole-based compounds have led to the identification of new inhibitors that target the biosynthetic pathways of mycobacterial species . The ability to modify the pyrrole structure enhances the therapeutic potential against resistant strains of tuberculosis.

Biochemical Research

Proteomics Research
In biochemical research, this compound serves as a valuable biochemical tool for proteomics studies. Its unique chemical structure allows it to interact with specific proteins or enzymes, facilitating the study of protein functions and interactions within cellular systems . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Synthesis and Material Science

Synthesis of Novel Compounds
The compound acts as a precursor in the synthesis of various novel heterocyclic compounds. Its reactivity allows for further modifications that can lead to the development of new materials with tailored properties. For example, reactions involving this compound can yield derivatives with enhanced electronic or optical characteristics suitable for applications in organic electronics .

Case Studies and Experimental Findings

StudyFindingsApplication
Antibacterial Activity Study Compounds derived from this compound inhibited E. coli DNA gyrase with IC50 values < 10 nMDevelopment of new antibacterial agents
Antitubercular Activity Assessment Benzothiazole derivatives showed significant activity against Mycobacterium tuberculosisPotential treatment for tuberculosis
Proteomics Application Utilized as a biochemical tool for studying protein interactionsInsights into cellular mechanisms and disease

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Biological Activity

1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8N2OSC_{12}H_{8}N_{2}OS, with a molecular weight of 228.27 g/mol. The compound features a benzothiazole ring fused to a pyrrole structure, with an aldehyde functional group, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This mechanism is crucial in developing treatments for various diseases, including bacterial infections and cancer .
  • Fluorescent Probes : It is utilized as a fluorescent probe for detecting biological molecules, enhancing its applicability in biochemical assays.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising results against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentration (MIC) values indicating significant potency:

CompoundTarget PathogenMIC (μg/mL)Reference
This compoundM. tuberculosis H37Rv3.12 - 25
Isoniazid (control)M. tuberculosis H37Rv0.25

This demonstrates that the compound may serve as a lead structure for developing new anti-tubercular drugs.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines by modulating key signaling pathways:

Cell LineIC50 (μM)Mechanism of Action
A549 (lung cancer)<10Induction of apoptosis via caspase activation
HeLa (cervical cancer)<20Inhibition of cell cycle progression

These findings suggest that this compound may be effective against certain types of cancer.

Study on Antimicrobial Activity

A recent study synthesized several derivatives of benzothiazole and evaluated their antimicrobial properties against M. tuberculosis. Among these, this compound exhibited the best results with an MIC value of 3.12 μg/mL, significantly outperforming standard treatments like isoniazid .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has shown that modifications to the benzothiazole and pyrrole moieties can enhance biological activity. For example, substituents on the pyrrole ring can significantly affect potency against both bacterial and cancer cell lines, indicating that careful structural modifications could lead to more effective derivatives .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde?

The compound can be synthesized via formylation reactions using the Vilsmeier-Haack reagent (DMF/POCl₃), which introduces the aldehyde group onto the pyrrole ring. For example, 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde was prepared by reacting a hydrazine precursor with the Vilsmeier-Haack reagent at 60–65°C for 2.5 hours . Alternative methods involve nucleophilic substitution in DMF with potassium carbonate at elevated temperatures (e.g., 150°C for 20 hours) to form benzothiazole intermediates .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures, even for compounds with weak hydrogen bonds or π-π interactions. For example, non-classical interactions like C–H···π and π-π stacking (centroid distances ~3.7 Å) were identified in benzothiazole derivatives using SHELX .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm regiochemistry and substituent positions.
  • IR spectroscopy : To identify aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C–H vibrations.
  • Mass spectrometry : For molecular weight confirmation.
  • SCXRD : To resolve ambiguities in planar/non-planar ring systems (e.g., pyrazole dihedral angles relative to benzothiazole rings) .

Q. How can preliminary biological activity be evaluated?

Benzothiazole derivatives are screened for antiviral, antitumor, or antimicrobial activity using:

  • Enzyme inhibition assays (e.g., HIV-1 protease inhibition).
  • Cell-based cytotoxicity assays (e.g., MTT for IC₅₀ determination).
  • In silico docking to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Quantum mechanical continuum solvation models (e.g., PCM or COSMO) in DFT calculations can simulate solvent effects on electronic properties like dipole moments, HOMO-LUMO gaps, and nuclear shielding. These models are critical for understanding reactivity in biological or catalytic environments .

Q. How to resolve contradictions between computational predictions and experimental data?

  • Multi-method validation : Compare DFT-optimized geometries with SCXRD data to assess accuracy.
  • Solvent effect modeling : Use explicit solvent models (e.g., MD simulations) to refine predictions.
  • Error analysis : Check for basis set limitations or missing dispersion corrections in DFT .

Q. What strategies optimize the compound’s pharmacological profile?

  • Structure-activity relationship (SAR) : Modify substituents on the benzothiazole or pyrrole rings to enhance bioavailability or target affinity. For example, fluorination at the benzothiazole 6-position improves metabolic stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

Q. How to address crystallographic challenges like disorder or twinning?

  • High-resolution data : Use synchrotron radiation for improved resolution.
  • SHELXL tools : Apply TWIN/BASF commands for twinned data refinement.
  • Dynamic disorder modeling : Use PART instructions to refine disordered solvent molecules .

Q. What non-classical interactions stabilize the crystal lattice?

Weak interactions such as:

  • C–H···π : Observed in benzothiazole derivatives with centroid distances of ~3.7 Å.
  • π-π stacking : Between benzothiazole and phenyl rings (dihedral angles <10°). These interactions are critical for packing efficiency and stability .

Q. How to design experiments for regioselective functionalization?

  • Directing groups : Use substituents (e.g., –NO₂ or –OCH₃) to guide electrophilic substitution.
  • Protecting groups : Temporarily block reactive sites during synthesis (e.g., aldehyde protection as acetals).
  • Cross-coupling : Apply Suzuki-Miyaura or Buchwald-Hartwig reactions for C–C/N bond formation .

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